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Heptahexaene-1,7-dione

Cat. No.: B14494465
CAS No.: 63615-05-4
M. Wt: 116.07 g/mol
InChI Key: BBEYQNWKOSMKCC-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Highly Unsaturated Carbonyl Compounds

Heptahexaene-1,7-dione is a prime example of a highly unsaturated carbonyl compound. This class of molecules is characterized by the presence of one or more carbonyl (C=O) groups and a high degree of unsaturation, meaning they contain multiple double or triple bonds. scispace.com Specifically, this compound is both a cumulene and a dione (B5365651).

Cumulenes are compounds with three or more consecutive double bonds. kent.ac.uk This arrangement of double bonds results in a rigid, linear carbon chain with unique electronic properties. kent.ac.uk The parent compound of this class is butatriene (H₂C=C=C=CH₂). kent.ac.uk The chemistry of cumulenes has been a subject of significant interest due to their potential applications in the synthesis of complex molecules and the development of novel materials. copernicus.org

As a dione, this compound possesses two ketone functional groups. The presence of the carbonyl groups in conjugation with the extensive π-system of the hexatriene chain significantly influences the molecule's reactivity. α,β-Unsaturated carbonyl compounds, a simpler class of such molecules, are known to be susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous. scispace.coml-i-c.org In this compound, this effect is extended along the entire cumulene chain, making it a highly electrophilic and reactive species.

Historical Development of Cumulene and Polyenone Chemistry

The study of cumulenes dates back to the early 20th century, with the synthesis of the simplest cumulene, allene (B1206475), marking the beginning of this field. copernicus.org For many years, allenes and higher cumulenes were considered chemical curiosities, difficult to synthesize and handle. uni-giessen.de However, a renaissance in cumulene chemistry began in the 1950s, leading to a deeper understanding of their synthesis, structure, and reactivity. uni-giessen.de Today, over 150 natural products containing an allene or cumulene fragment are known. uni-giessen.de

Polyenones, which are polyenes containing at least one ketone group, also have a significant history in organic synthesis, particularly from the mid-20th century onwards. wikipedia.org Chemists began to appreciate the importance of these conjugated systems in the construction of more complex molecules, which led to advancements in the synthesis of natural products. wikipedia.org Polyenones are also crucial in the production of dyes and pigments and are explored for their potential in developing photonic materials. wikipedia.org

Significance of this compound as a Model System in Fundamental Chemical Investigations

Due to its high degree of unsaturation and the presence of two terminal carbonyl groups, this compound is an inherently unstable molecule. Its fleeting existence under normal conditions makes it an ideal candidate for studies under specialized conditions, particularly matrix isolation spectroscopy. This technique involves trapping highly reactive species in an inert gas matrix at very low temperatures, allowing for their spectroscopic characterization.

Research by the group of Günther Maier, a chemist known for his work on "impossible molecules" and matrix isolation spectroscopy, has been pivotal in the study of this compound. uni-giessen.dewikipedia.org In these investigations, the compound was generated through the photochemical or thermal cleavage of mellitic acid trianhydride. uni-giessen.de Its characterization was achieved using matrix-IR and UV-spectroscopy. uni-giessen.de

The study of this compound provides fundamental insights into the properties of long, conjugated carbon chains terminated by functional groups. It serves as a model system for understanding the electronic structure and reactivity of carbon suboxides (CₙO₂), a class of compounds with the general formula O=C=(C=)ₙ=C=O. These investigations contribute to a deeper understanding of bonding and stability in molecules with unusual electronic arrangements.

Detailed Research Findings

The primary research on this compound has focused on its generation and spectroscopic characterization in a low-temperature matrix.

Synthesis:

This compound has been synthesized via the photochemical or thermal decomposition of mellitic acid trianhydride. uni-giessen.de This precursor, upon cleavage, eliminates carbon monoxide and rearranges to form the highly unsaturated C₇O₂ molecule.

Spectroscopic Characterization:

The identification and characterization of this compound were accomplished through infrared (IR) and ultraviolet (UV) spectroscopy under matrix isolation conditions. uni-giessen.de These techniques are essential for studying highly reactive intermediates, as they prevent intermolecular reactions and allow for the observation of the isolated molecule's properties. The specific absorption bands in the IR and UV spectra provide a fingerprint of the molecule, confirming its unique cumulenic dione structure.

Properties of this compound

PropertyValue
Molecular Formula C₇O₂
CAS Number 63615-05-4 nasa.gov
Molecular Weight 116.07 g/mol
Synthesis Method Photochemical or thermal cleavage of mellitic acid trianhydride uni-giessen.de
Characterization Matrix-IR and UV-Spectroscopy uni-giessen.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7O2 B14494465 Heptahexaene-1,7-dione CAS No. 63615-05-4

Properties

CAS No.

63615-05-4

Molecular Formula

C7O2

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C7O2/c8-6-4-2-1-3-5-7-9

InChI Key

BBEYQNWKOSMKCC-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=C=O)=C=C=C=O

Origin of Product

United States

Molecular Structure and Electronic Properties: Advanced Characterization and Theoretical Insights

Advanced Spectroscopic Methodologies for Structural Elucidation

Mass Spectrometry Techniques in Cumulene and Dione (B5365651) Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. danaher.comlibretexts.org For a molecule like heptahexaene-1,7-dione, soft ionization techniques are crucial to prevent extensive fragmentation of the conjugated system.

Key Techniques and Expected Findings:

Electrospray Ionization (ESI): ESI is a soft ionization method well-suited for polar molecules. libretexts.org It would likely generate a prominent protonated molecule [M+H]⁺ or adducts with solvent ions, allowing for the confirmation of the molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique ideal for analyzing larger molecules with minimal fragmentation, which is advantageous for preserving the integrity of the polyene chain. danaher.com

High-Resolution Mass Spectrometry (HRMS): Coupled with techniques like Time-of-Flight (TOF) or Orbitrap, HRMS can provide the exact mass of the molecular ion, enabling the determination of the precise elemental formula (C₇H₄O₂).

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), MS/MS experiments can reveal characteristic fragmentation patterns. chromatographyonline.com For this compound, expected fragment ions would arise from the cleavage of the carbon-carbon single bonds within the polyene chain and the loss of carbonyl groups (as CO). This provides valuable structural information about the connectivity of the molecule. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound (C₇H₄O₂)

Ion SpeciesPredicted m/z (Monoisotopic)TechniqueInformation Provided
[M]⁺116.0211EI, MALDIMolecular Weight
[M+H]⁺117.0289ESI, CIMolecular Weight Confirmation
[M+Na]⁺139.0108ESIMolecular Weight Confirmation
[M-CO]⁺88.0262MS/MSPresence of a Carbonyl Group
[M-2CO]⁺60.0313MS/MSPresence of Two Carbonyl Groups

Analysis of long-chain lipids and similar molecules often employs these mass spectrometric techniques to elucidate their structure based on fragmentation patterns. nih.govchromatographyonline.com

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Polyene and Carbonyl Signatures

Fourier Transform Infrared (FT-IR) Spectroscopy: The carbonyl (C=O) group gives rise to a very strong and characteristic absorption in the IR spectrum due to its large change in dipole moment during vibration. spectroscopyonline.com For a conjugated dione like this compound, the C=O stretching frequency is expected to be lower than that of a saturated ketone due to the delocalization of π-electrons, which weakens the C=O bond. libretexts.org The C=C stretching vibrations of the polyene chain will also be prominent.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching modes of the conjugated polyene backbone of this compound are expected to produce strong signals in the Raman spectrum. The symmetric nature of the molecule would also lead to distinct selection rules for IR and Raman activity, providing complementary information.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensityNotes
C=O Stretch1650 - 1680FT-IRStrongLower frequency due to conjugation. spectroscopyonline.comspectroscopyonline.com
C=C Stretch1550 - 1640Raman, FT-IRStrong in Raman, Variable in IRMultiple bands may be observed due to the extended polyene system.
C-H Stretch (alkenyl)3010 - 3095FT-IR, RamanMedium
C-H Bend (alkenyl)675 - 1000FT-IRStrong

Studies on other dione compounds have utilized FT-IR and FT-Raman spectroscopy in conjunction with computational methods to assign vibrational modes accurately. nih.govresearchgate.net The position of the carbonyl stretching frequency is a key indicator of the electronic environment of the C=O group. dalalinstitute.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Highly Conjugated Systems (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and chemical environment of nuclei within a molecule. ox.ac.uk

¹H NMR Spectroscopy: The protons in this compound are all vinylic and are expected to resonate in the downfield region of the spectrum (typically 5-7 ppm) due to the deshielding effect of the conjugated π-system. The chemical shifts will be influenced by their position along the chain and their proximity to the electron-withdrawing carbonyl groups. The coupling constants (J-values) between adjacent protons will provide information about the stereochemistry (cis/trans) of the double bonds.

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbons and the sp²-hybridized carbons of the polyene chain. The carbonyl carbons are expected to be significantly deshielded, appearing at the low-field end of the spectrum (around 180-200 ppm). The olefinic carbons will resonate in the region of 120-150 ppm. The chemical shifts of the polyene carbons can be influenced by their position relative to the carbonyl groups. nih.gov For highly conjugated systems, the central protons may resonate at a lower field than the terminal ones. uobasrah.edu.iq

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity (¹H) / Notes (¹³C)
¹HH-2, H-6~6.5 - 7.5Doublet
¹HH-3, H-5~6.0 - 7.0Doublet of doublets
¹HH-4~6.0 - 7.0Triplet or Doublet of doublets
¹³CC-1, C-7~185 - 195Carbonyl carbons
¹³CC-2, C-6~130 - 150Olefinic carbons
¹³CC-3, C-5~125 - 145Olefinic carbons
¹³CC-4~120 - 140Olefinic carbons

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. auremn.org HMBC (Heteronuclear Multiple Bond Correlation) can show correlations over multiple bonds, which is particularly useful in conjugated systems. ox.ac.uk

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for π-Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems. pressbooks.pub The extensive conjugation in this compound results in a small HOMO-LUMO energy gap. libretexts.org

This small energy gap allows the molecule to absorb light in the ultraviolet or even the visible region of the electromagnetic spectrum. libretexts.org The wavelength of maximum absorbance (λ_max) is a key characteristic. As the extent of conjugation increases in polyenes, the λ_max shifts to longer wavelengths (a bathochromic shift). libretexts.orgdocbrown.info For a system with six conjugated double bonds and two carbonyl groups, a significant bathochromic shift is expected.

Table 4: Comparison of λ_max for Polyenes

CompoundNumber of Conjugated Double Bondsλ_max (nm)
1,3-Butadiene2217 wikipedia.org
1,3,5-Hexatriene3258 libretexts.org
1,3,5,7-Octatetraene4304 wikipedia.org
This compound6 (plus 2 C=O)>350 (Predicted)

The presence of the terminal carbonyl groups, which are also part of the conjugated system, will further influence the electronic transitions and the position of the λ_max. In addition to the strong π → π* transition, a weaker n → π* transition, involving the non-bonding electrons of the oxygen atoms, may be observed at a longer wavelength. libretexts.org

Quantum Chemical Descriptions of this compound

Molecular Orbital Theory and Electron Delocalization in Polyenones

The electronic properties of this compound, a linear polyenone, are fundamentally governed by the principles of Molecular Orbital (MO) theory. The structure consists of a conjugated system of six carbon-carbon double bonds and two carbonyl groups. This extended conjugation allows for the delocalization of π-electrons across the entire molecule. iupac.org In a conjugated system, the individual p-orbitals on adjacent atoms overlap to form a set of π molecular orbitals that extend over multiple atoms, rather than being localized between just two. iupac.orgutdallas.edu This delocalization means the electrons are not confined to a specific atom or bond but are spread over a larger area, which is a stabilizing factor. utdallas.edu

For a conjugated polyene like 1,3,5-hexatriene, which forms the carbon backbone of this compound, the six p-orbitals combine to create six π molecular orbitals of varying energy levels: three bonding (Ψ1, Ψ2, Ψ3) and three anti-bonding (Ψ4, Ψ5, Ψ6*). youtube.com The six π-electrons fill the three lower-energy bonding orbitals. youtube.com In this compound, the oxygen atoms of the carbonyl groups also possess p-orbitals that participate in the conjugated system, adding to the total number of molecular orbitals.

The presence of the electronegative oxygen atoms introduces polarity into the π-system, distorting the electron cloud and resulting in a higher electron density around the oxygen atoms. utdallas.edu The lowest energy molecular orbitals show electrons delocalized over the entire length of the carbon chain. libretexts.org This extensive delocalization is responsible for many of the compound's characteristic properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as it determines the wavelength of light the molecule absorbs in UV-visible spectroscopy. In conjugated polyenes, as the length of the conjugated system increases, the HOMO-LUMO gap decreases, leading to the absorption of longer wavelengths of light. libretexts.org

While conjugation is often associated with automatic delocalization, studies on polyenes and enones have indicated that delocalization cannot always be assumed and that there can be equilibria between delocalized and non-delocalized electronic states. researchgate.net However, X-ray crystallographic analyses of similar conjugated systems generally show bond lengths that are intermediate between typical single and double bonds, providing evidence for electron delocalization. researchgate.net

Conformational Analysis and Isomerism of Linear Highly Unsaturated Systems

Linear, highly unsaturated systems like this compound can exhibit two primary forms of isomerism: conformational isomerism and geometric isomerism.

Conformational Isomerism arises from the rotation around single bonds. While rotation around double bonds is highly restricted, the single bonds within the conjugated chain of this compound allow for different spatial arrangements of the carbon backbone. However, the partial double-bond character of these single bonds, a consequence of π-electron delocalization, creates a higher barrier to rotation than in simple alkanes. libretexts.org The most stable conformation is typically the all-trans, planar or near-planar arrangement, which minimizes steric hindrance between hydrogen atoms along the chain. Other, less stable conformers (gauche or cis-like arrangements around the single bonds) would be higher in energy.

Geometric Isomerism (cis-trans or E/Z isomerism) occurs due to the restricted rotation around the carbon-carbon double bonds. solubilityofthings.com Each of the six double bonds in the heptahexaene chain can potentially exist in either a cis (Z) or trans (E) configuration. This leads to a large number of possible stereoisomers. The trans configuration is generally more thermodynamically stable because it places the larger substituent groups on opposite sides of the double bond, reducing steric strain. researchgate.net The presence of different geometric isomers can significantly influence the physical properties and biological activity of polyunsaturated molecules. solubilityofthings.comnih.gov

The table below illustrates the theoretical number of geometric isomers for this compound.

Number of Double Bonds (n)Theoretical Maximum Number of Geometric Isomers (2^n)Example Configurations
664all-trans; all-cis; mixed cis/trans

Aromaticity and Antiaromaticity Considerations in Cyclic Analogs

To evaluate the concepts of aromaticity and antiaromaticity, one must consider a hypothetical cyclic analog of this compound. A plausible analog would be a 7-membered ring containing conjugated double bonds and ketone functionalities, such as cyclohepta-2,4,6-trien-1-one and its derivatives. The aromaticity of such a compound is assessed based on Hückel's rules: a molecule must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons to be aromatic. masterorganicchemistry.com Conversely, a cyclic, planar, fully conjugated molecule with 4n π-electrons is considered antiaromatic and is highly unstable. wikipedia.orgchemeurope.com

Let's consider cyclohepta-2,4,6-trien-1-one (tropone). This molecule is a cyclic, conjugated ketone. The π-system is composed of the six p-orbitals from the ring carbons and the p-orbitals from the carbonyl carbon and oxygen. Due to the electronegativity of the oxygen atom, the carbonyl group can be represented by a resonance structure with a positive charge on the ring carbon and a negative charge on the oxygen. This gives the seven-membered ring six π-electrons, characteristic of the tropylium cation, which is an aromatic system according to Hückel's rule (4n+2, where n=1). Computational studies on 7-membered ring ketones confirm their aromatic character. nih.govrsc.org

If we were to form a cyclic dione from the heptahexaene backbone, the situation becomes more complex. A hypothetical cycloheptatriene-dione would still have a 7-membered ring. The π-electron count would determine its stability.

Aromatic Analog: If the molecule can adopt a planar conformation and delocalize 6 π-electrons within the ring (a 4n+2 system), it would exhibit aromatic stabilization.

Antiaromatic Analog: If a cyclic analog were forced into a planar conformation with 4n π-electrons (e.g., 8 π-electrons), it would be considered antiaromatic. wikipedia.org Antiaromatic compounds are highly reactive and will often distort into a non-planar shape to break the destabilizing conjugation. wikipedia.orgchemeurope.com For example, cyclooctatetraene, which has 8 π-electrons, adopts a non-planar "tub" shape to avoid antiaromaticity. wikipedia.org

The table below summarizes the criteria for aromaticity and antiaromaticity as applied to a hypothetical 7-membered cyclic analog.

PropertyAromatic System (e.g., Tropone)Antiaromatic System
Cyclic StructureYesYes
PlanarityYes (or near-planar)Required for antiaromaticity; molecule may distort to avoid it
ConjugationContinuous ring of p-orbitalsContinuous ring of p-orbitals
π-Electron Count(4n+2) (e.g., 6)4n (e.g., 4 or 8)
StabilityHigh (stabilized)Low (destabilized)

Synthetic Approaches and Methodologies for Heptahexaene 1,7 Dione

Retrosynthetic Analysis for the Heptahexaene-1,7-dione Scaffold

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgewadirect.com For this compound, the analysis must address the two primary features: the terminal dione (B5365651) functionality and the C7 cumulene backbone.

Several retrosynthetic disconnections can be proposed:

Disconnection at the C-C bonds adjacent to the carbonyls: This approach simplifies the target into a central C5 cumulene synthon and two acyl synthons. This is a common strategy but relies on the challenging formation of a carbon-carbon bond with a highly reactive cumulenic system.

Functional Group Interconversion (FGI): A more plausible approach involves an FGI of the dione functionality. The 1,7-dione can be retrosynthetically derived from the oxidation of a precursor such as heptahexaene-1,7-diol or a terminal dialkyne like nona-2,7-diyne. The dialkyne is a particularly attractive precursor due to the relative stability of the polyyne framework compared to the cumulene.

Symmetry-based Disconnection: The molecule possesses C2 symmetry, which can be exploited. A central disconnection of a precursor like a C8 dialkyne could lead to two identical C4 fragments, which can be joined via a coupling reaction.

A logical retrosynthetic pathway would involve the late-stage formation of the sensitive cumulene and dione moieties. A promising strategy begins with a polyyne precursor, which is then converted to the cumulene, followed by oxidation to the dione. This approach is outlined below:

Target: this compound

Transform (Oxidation): Disconnect the oxygen atoms, leading back to a precursor like Hepta-1,2,3,4,5,6-hexaene-1,7-diol or more strategically, a stable polyyne like Hepta-1,6-diyne. The oxidation of terminal alkynes to 1,2-diones is a known transformation. researchgate.net

Transform (Coupling/Elaboration): The Hepta-1,6-diyne can be disconnected into smaller, readily available building blocks using established carbon-carbon bond-forming reactions such as the Sonogashira or Cadiot-Chodkiewicz couplings. jk-sci.comorganic-chemistry.org This could lead back to precursors like propargyl alcohol and a protected 1,4-dihalobutyne.

This analysis identifies simple alkynes and aldehydes as potential starting materials, leveraging well-established coupling and oxidation reactions while delaying the formation of the unstable cumulene system.

Precursor Chemistry and Advanced Building Blocks for Polyenone Synthesis

The construction of complex polyene and polyenone frameworks often relies on a building-block approach, where bifunctional modules are iteratively coupled. nih.govnih.gov This strategy enhances modularity and allows for the rapid assembly of diverse structures. For this compound, several classes of precursors and building blocks are conceivable.

Key building blocks could include:

Bifunctional Alkynes: Molecules like 1,4-dichlorobut-2-yne or propargyl bromide can serve as electrophilic partners in coupling reactions.

Terminal Alkynes: Protected or unprotected terminal alkynes, such as trimethylsilylacetylene, can act as nucleophilic partners. libretexts.org

Vinyl Boronates and Halides: For strategies involving Suzuki-Miyaura coupling, bifunctional vinyl MIDA (N-methyliminodiacetic acid) boronates and vinyl halides are powerful building blocks for assembling polyene chains. nih.govsemanticscholar.org

Phosphonates and Phosphonium Salts: For olefination-based strategies, bis-phosphonates or bis-phosphonium salts derived from short-chain dialdehydes or dihalides are critical precursors. thieme-connect.comresearchgate.net

The table below summarizes potential building blocks for a modular synthesis approach.

Building Block TypeExampleRole in Synthesis
C1 Building BlockFormaldehydeCarbonyl source for Wittig/HWE olefination
C2 Building BlockAcetylene, Vinyl HalidesCore unit for alkyne couplings or vinylations
C3 Building BlockPropargyl Bromide, AcroleinExtends carbon chain by three units
C4 Building Block1,4-Dihalobut-2-yneCentral scaffold for symmetrical syntheses

The selection of appropriate protecting groups for terminal alkyne or carbonyl functionalities is crucial to prevent side reactions during the multi-step assembly of the carbon backbone.

Development of Specific Synthetic Routes to Terminal Diones in Cumulene Systems

Synthesizing the this compound structure requires robust methodologies for forming the conjugated backbone and selectively introducing the terminal dione groups.

The assembly of the linear carbon chain is the cornerstone of the synthesis. Several powerful C-C bond-forming reactions are suited for this purpose.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples terminal alkynes with vinyl or aryl halides. jk-sci.comorganic-chemistry.org It is exceptionally useful for building polyyne frameworks, which are precursors to cumulenes. The reaction proceeds under mild conditions, tolerating a wide range of functional groups. wikipedia.org An iterative Sonogashira coupling strategy could be employed to build a C7 polyyne chain from smaller fragments.

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These olefination reactions are fundamental for converting aldehydes and ketones into alkenes. organic-chemistry.orglibretexts.org The HWE reaction, which uses phosphonate-stabilized carbanions, is often preferred as it typically yields the (E)-alkene with high selectivity and the water-soluble phosphate byproduct is easily removed. alfa-chemistry.comwikipedia.org A sequence of HWE reactions could be used to construct a polyene chain, which could then be further manipulated.

The table below compares these key methodologies.

ReactionReactantsCatalyst/ReagentKey Features
Sonogashira CouplingTerminal Alkyne + Vinyl/Aryl HalidePd complex, Cu(I) salt, Amine baseForms C(sp)-C(sp2) bonds; mild conditions. jk-sci.com
Wittig ReactionAldehyde/Ketone + Phosphonium YlideStrong base (e.g., n-BuLi)Forms C=C bonds; stereoselectivity depends on ylide stability. wikipedia.orgmasterorganicchemistry.com
HWE ReactionAldehyde/Ketone + Phosphonate CarbanionBase (e.g., NaH, DBU)Forms C=C bonds; generally high (E)-selectivity; easy byproduct removal. thieme-connect.comalfa-chemistry.com

The formation of the cumulene system is a critical and challenging step. Extended cumulenes are known for their reactivity and instability. researchgate.netacs.org

Synthetic routes to cumulenes often start from polyyne or diol precursors:

From Acetylenic Diols: A common method involves the reduction of acetylenic diol derivatives. For example, a tetra-aryl researchgate.netcumulene can be synthesized from the corresponding diol via reduction with reagents like SnCl2 or P2I4. rsc.org

Elimination Reactions: Base-induced elimination from dibromo-dienes is another effective route to form cumulenes. rsc.org

Reductive Coupling: The reductive coupling of geminal dihalovinylidenes has also been used to synthesize cumulene frameworks. wikipedia.org

On-Surface Synthesis: A modern approach involves the on-surface synthesis where gem-dibromides undergo dehalogenative homocoupling on a metal substrate under ultrahigh-vacuum conditions, which can produce cumulene-containing polymers. nih.gov

For this compound, a plausible route would involve the synthesis of a hepta-1,6-diyne-3,5-diol, followed by a carefully controlled reduction/elimination sequence to generate the hexa-cumulene core.

The final step in the proposed synthesis is the introduction of the terminal 1,7-dione functionality. This requires selective oxidation methods that are compatible with the highly unsaturated cumulene or a suitable precursor.

Oxidation of Terminal Alkynes: A powerful strategy is the oxidation of a terminal dialkyne precursor. Reagents such as potassium permanganate (KMnO4) in neutral conditions or ozone (O3) can cleave alkynes to produce carboxylic acids, but gentler conditions can yield dicarbonyls. libretexts.org More sophisticated methods using catalysts based on palladium, iron, or ruthenium have been developed for the efficient oxidation of internal alkynes to 1,2-diketones, often using molecular oxygen or hydrogen peroxide as the terminal oxidant. researchgate.netacs.orgnih.gov This approach would transform a nona-1,8-diyne precursor into the target dione.

Oxidation of Diols: If the synthesis proceeds via a heptahexaene-1,7-diol intermediate, a subsequent oxidation step would be required. However, oxidizing a diol attached to a highly reactive cumulene system would be extremely challenging due to the high propensity for side reactions and decomposition. Therefore, the oxidation of a more stable polyyne precursor is the more strategically sound approach.

Oxidation MethodSubstrateReagents/CatalystProduct
Permanganate OxidationInternal AlkyneNeutral KMnO41,2-Diketone libretexts.org
Iron-Catalyzed OxidationInternal AlkyneFeCl3, H2O21,2-Diketone researchgate.net
Palladium-Catalyzed OxidationInternal AlkynePdBr2, CuBr2, O21,2-Diketone acs.org

Yield Optimization and Purity Assessment in Complex Polyenone Synthesis

The synthesis of complex, unstable molecules like this compound requires meticulous optimization of reaction conditions and purification protocols. The high degree of conjugation and reactivity makes the target compound and its precursors susceptible to polymerization, oxidation, and other decomposition pathways. researchgate.net

Yield Optimization Strategies:

Catalyst and Ligand Screening: In cross-coupling reactions like the Sonogashira coupling, the choice of palladium catalyst and phosphine ligand can dramatically impact yield and reaction rate. libretexts.org

Reaction Conditions: Temperature, solvent, and base are critical parameters. For unstable intermediates, reactions are often run at low temperatures to minimize decomposition. organic-chemistry.org

Reagent Stoichiometry: Precise control over the ratio of reactants is essential to avoid side reactions, such as the homocoupling of alkynes in Sonogashira reactions. libretexts.org

Purity Assessment and Purification:

Chromatography: Due to the instability of cumulenes, purification often requires rapid techniques. Flash column chromatography on silica or alumina, sometimes deactivated with a base like triethylamine, is common. Size-exclusion chromatography (SEC) can also be used to separate the desired product from oligomeric or polymeric byproducts. nih.gov

Recrystallization: For solid compounds, recrystallization from a suitable solvent system at low temperatures can be an effective method for obtaining highly pure material. varsitytutors.com

Spectroscopic Analysis: Purity is assessed using standard techniques. ¹H and ¹³C NMR spectroscopy would be used to confirm the structure, though the symmetry of the target molecule would simplify the spectra. UV-Vis spectroscopy is particularly important for characterizing highly conjugated systems like cumulenes, which exhibit intense, long-wavelength absorptions. rsc.org High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Given the expected instability, all manipulations and purification steps for this compound would likely need to be performed under an inert atmosphere (e.g., argon or nitrogen) and with protection from light.

Chemical Reactivity and Mechanistic Investigations of Heptahexaene 1,7 Dione

Chemoselective Transformations of Dicarbonyl Moieties

The structure of Heptahexaene-1,7-dione, featuring a long conjugated polyene system terminated by two ketone groups, suggests a rich and complex reactivity profile. The dicarbonyl moieties are expected to be key sites for chemical transformations, influenced by the extensive electronic communication across the conjugated system.

Nucleophilic and Electrophilic Reactivity of Ketone Groups

The ketone groups in this compound possess both electrophilic and nucleophilic character, dictated by the polarization of the carbonyl bond and the potential for enolate formation.

Electrophilic Reactivity: The carbonyl carbons are inherently electrophilic due to the electronegativity of the adjacent oxygen atoms. They are susceptible to attack by nucleophiles. However, in a highly conjugated system like this compound, this reactivity is extended through vinylogy. Resonance delocalization makes the β, δ, and ζ carbons also electrophilic, opening the door for conjugate or 1,4-addition type reactions. wikipedia.orgpressbooks.publumenlearning.com The competition between direct (1,2-addition) and conjugate (1,4-, 1,6-, etc.) addition would be a central theme of its reactivity. lumenlearning.comucalgary.ca

Direct Addition (1,2-Addition): Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, are expected to favor direct attack at the carbonyl carbon. lumenlearning.com This pathway is often under kinetic control, meaning it is the faster reaction. lumenlearning.comlibretexts.org

Conjugate Addition (1,4- and longer-range): Softer nucleophiles, like amines, thiols, or Gilman reagents (organocuprates), would preferentially attack the terminal carbon of the conjugated system. wikipedia.orgpressbooks.pub This pathway leads to a resonance-stabilized enolate intermediate and is typically under thermodynamic control, yielding the more stable product. pressbooks.pubwikipedia.org

Nucleophilic Reactivity: In the presence of a suitable base, a proton can be abstracted from the carbon alpha to one of the carbonyl groups, forming a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. The extensive conjugation would significantly stabilize the enolate, potentially influencing its regioselectivity in subsequent reactions.

Table 1: Predicted Reactivity of Ketone Groups with Various Reagents
Reagent TypeExpected Major Product TypeGoverning Principle
Organolithium (e.g., CH₃Li)1,2-Addition (Tertiary Alcohol)Kinetic Control (Hard Nucleophile) lumenlearning.comlibretexts.org
Gilman Reagent (e.g., (CH₃)₂CuLi)Conjugate Addition ProductThermodynamic Control (Soft Nucleophile) wikipedia.orgpressbooks.pub
Secondary Amine (e.g., Diethylamine)Conjugate Addition Product (β-Amino Ketone)Thermodynamic Control (Reversible 1,2-Addition) pressbooks.pub
Sodium Hydroxide (NaOH)Enolate Formation (Nucleophilic Intermediate)Acid-Base Chemistry

Cycloaddition Reactions (e.g., Diels-Alder) and Retro-Diels-Alder Processes with the Conjugated System

The extensive polyene system of this compound is a prime candidate for participation in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org

Diels-Alder Reactions: The conjugated chain contains multiple diene units that could react with a suitable dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com The ketone groups act as powerful electron-withdrawing groups, which would significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the polyene system. This electronic modification suggests that this compound would be a highly reactive diene, especially towards electron-rich dienophiles in a "normal electron-demand" Diels-Alder reaction. wikipedia.org It could also potentially act as a dienophile itself, reacting with an electron-rich diene, although this is generally less favored for α,β-unsaturated ketones compared to their role as dienes. The regioselectivity and stereoselectivity of such reactions would be complex, given the multiple potential reaction sites along the chain.

Retro-Diels-Alder Processes: Diels-Alder reactions are reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This process is favored at high temperatures, as it is entropically favorable (one molecule breaks into two or more). libretexts.org If this compound were to be formed via a Diels-Alder reaction, or if it were to form a cyclic adduct, applying sufficient heat could initiate a retro-Diels-Alder cascade, breaking down the molecule into smaller, more volatile fragments. wikipedia.org This process can be a powerful tool in synthesis and for the generation of transient, reactive species. masterorganicchemistry.com

Radical Reactions and Polymerization Propensities of Highly Unsaturated Systems

The high degree of unsaturation in this compound makes it susceptible to radical reactions. The presence of numerous pi bonds provides multiple sites for radical initiation and propagation. Autoxidation, a free-radical chain process involving oxygen, could lead to the formation of peroxides and subsequent degradation into smaller aldehydes and ketones. nih.gov

Furthermore, α,β-unsaturated carbonyl compounds are known to undergo polymerization. nii.ac.jp this compound could theoretically polymerize through several mechanisms:

Radical Polymerization: Initiated by radical species, this would involve the repeated addition of monomers across the double bonds to form a long polymer chain.

Anionic Polymerization: The electron-withdrawing nature of the carbonyl groups makes the conjugated system susceptible to attack by anionic initiators, which could also lead to polymerization. nii.ac.jp

The extensive conjugation would likely influence the properties of the resulting polymer, potentially leading to materials with interesting electronic or optical properties.

Mechanistic Studies of Dione-Based Chemical Reactions

Understanding the detailed mechanisms of reactions involving this compound would require a combination of computational modeling and experimental analysis.

Computational Elucidation of Reaction Pathways and Transition States

Given the likely high reactivity and potential instability of this compound, computational chemistry would be an invaluable tool for studying its behavior. acs.org Quantum mechanical methods, such as Density Functional Theory (DFT), could be employed to:

Model Reaction Energetics: Calculate the energies of reactants, products, intermediates, and transition states for various reaction pathways (e.g., 1,2- vs. 1,4-addition). acs.org

Visualize Transition States: Determine the geometry of transition states to understand the steric and electronic factors that control selectivity.

Analyze Molecular Orbitals: Examine the frontier molecular orbitals (HOMO and LUMO) to predict reactivity in pericyclic reactions like the Diels-Alder reaction.

Simulate Reaction Coordinates: Map the entire potential energy surface of a reaction to identify the lowest energy path from reactants to products, potentially revealing hidden intermediates. acs.org

Table 2: Illustrative Computational Parameters for a Hypothetical Reaction
Reaction PathwayHypothetical Activation Energy (ΔG‡, kcal/mol)Hypothetical Reaction Energy (ΔG, kcal/mol)Predicted Controlling Factor
1,2-Addition of MeLi12.5-25.0Kinetic libretexts.orglibretexts.org
1,4-Addition of Me₂CuLi16.0-35.0Thermodynamic libretexts.orgjackwestin.com
Diels-Alder with Ethene20.0-30.0Orbital Symmetry/Energy
Note: Values are hypothetical and for illustrative purposes only.

Kinetic and Thermodynamic Analysis of Chemical Transformations

Experimental studies would be necessary to validate computational predictions. Key to understanding the reactivity of this compound is the concept of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At low temperatures and with short reaction times, the major product will be the one that is formed fastest—the one with the lowest activation energy. libretexts.orgreddit.com This is referred to as the kinetic product. For nucleophilic additions to this system, the 1,2-adduct is often the kinetic product. lumenlearning.com

Thermodynamic Control: At higher temperatures or with longer reaction times, if the reactions are reversible, an equilibrium can be established. wikipedia.org The major product will then be the most stable one, regardless of how fast it is formed. libretexts.org This is the thermodynamic product. For conjugated systems, the conjugate addition product is typically more stable because it preserves the carbonyl group. pressbooks.pub

By carefully controlling reaction conditions (temperature, solvent, reaction time) and analyzing the product distribution, chemists could selectively favor the formation of either the kinetic or thermodynamic product, providing a powerful method for controlling the outcome of reactions involving this complex dione (B5365651). jackwestin.com The Diels-Alder/retro-Diels-Alder equilibrium is a classic example of this principle, where lower temperatures favor the cycloadduct (thermodynamic product in terms of enthalpy) and higher temperatures favor the starting materials (thermodynamic product in terms of free energy due to entropy). wikipedia.orglibretexts.org

Photochemical Reactivity of Highly Conjugated Systems

Research on 1,7-diphenyl-1,6-heptadiene-3,5-dione, a compound structurally similar to this compound but with phenyl substituents, reveals that such molecules are susceptible to photodegradation. rsc.orgresearchgate.netnih.gov Upon irradiation, these compounds can undergo fragmentation and rearrangement reactions. For instance, the photolysis of 1,7-diphenyl-1,6-heptadiene-3,5-dione has been shown to yield products such as benzaldehyde (B42025) and cinnamaldehyde. rsc.orgresearchgate.net This suggests that a likely photochemical pathway for this compound could involve cleavage of the polyene chain.

The efficiency of such photochemical reactions is quantified by the disappearance quantum yield (Φ), which represents the fraction of absorbed photons that result in a chemical transformation of the reactant. While the specific quantum yield for the photodegradation of this compound has not been reported, data for related curcuminoids provide an estimate of the potential reactivity. For example, the photodegradation quantum yield of bisdemethoxycurcumin, another related compound, has been measured in different solvents, highlighting the influence of the chemical environment on the reaction efficiency. nih.gov

The photochemical reactions of conjugated ketones can proceed through various mechanisms, including Norrish Type I and Type II reactions. capes.gov.br A Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of radical intermediates. capes.gov.br For a highly conjugated system like this compound, this could initiate a cascade of further reactions. A Norrish Type II reaction, on the other hand, involves intramolecular hydrogen abstraction by the excited carbonyl group, which is less likely in the rigid structure of this compound unless conformational flexibility allows for a suitable hydrogen donor to come into proximity of the carbonyl oxygen. capes.gov.br

Given the extensive conjugation in this compound, it is expected to absorb light in the visible region of the electromagnetic spectrum. Upon excitation, the molecule can undergo cis-trans isomerization around the numerous double bonds, a common photoreaction in polyenes. Furthermore, intramolecular cyclization reactions are also a possibility, potentially leading to the formation of cyclic photoproducts. The specific pathways and products will be dependent on factors such as the wavelength of irradiation, the solvent, and the presence of other reactive species like oxygen.

The study of curcuminoids has shown that the presence of phenolic groups can influence the photochemical stability; however, the similar behavior of phenolic and non-phenolic curcuminoids suggests that the core conjugated diketone structure is the primary driver of the photochemical reactivity. rsc.orgresearchgate.netnih.gov This further supports the use of these compounds as models for predicting the photochemical behavior of this compound.

Research Findings on the Photoreactivity of Analogous Compounds

CompoundSolventPhotodegradation Quantum Yield (ΦDegr)Observed Photoproducts
BisdemethoxycurcuminAcetonitrile0.080 ± 0.013Not specified
BisdemethoxycurcuminMethanol0.061 ± 0.004Not specified
1,7-diphenyl-1,6-heptadiene-3,5-dioneNot specifiedMeasured, but value not explicitly stated in abstractBenzaldehyde, Cinnamaldehyde, 2′-hydroxy-5′,6′-benzochalcone, Flavanone

Data for Bisdemethoxycurcumin from Nardo et al. (2008) nih.gov. Data for 1,7-diphenyl-1,6-heptadiene-3,5-dione from Sundaryono et al. (2003) rsc.orgresearchgate.net.

Computational and Theoretical Investigations of Heptahexaene 1,7 Dione

Quantum Chemical Approaches for Molecular Properties and Electronic Structure

No dedicated studies employing quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to determine the molecular properties and electronic structure of Heptahexaene-1,7-dione have been reported. Such studies would typically provide insights into the molecule's geometry, orbital energies, and charge distribution.

Spectroscopic Parameter Prediction via Theoretical Methods (e.g., NMR, IR, UV-Vis)

There are no available theoretical predictions for the spectroscopic parameters of this compound. Computational chemistry is a powerful tool for predicting NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, which are crucial for the experimental identification and characterization of new compounds. However, no such computational data has been published for this compound. For long-chain polyenes, the UV-Vis absorption maximum tends to shift to longer wavelengths as the number of conjugated double bonds increases.

Reaction Mechanism Elucidation and Transition State Analysis

The reaction mechanisms and transition states involving this compound have not been computationally investigated. Theoretical studies in this area would be valuable for understanding its reactivity, potential synthetic pathways, and degradation processes.

Force Field Calculations and Vibrational Mode Analysis

There is no information available regarding force field calculations or detailed vibrational mode analysis for this compound. These computational methods are essential for understanding the molecule's conformational dynamics and interpreting its infrared and Raman spectra. The analysis of carbonyl group vibrations in poly-3-hydroxybutyrate has shown that they are collective vibrations, with the highest frequency vibration corresponding to an in-phase motion.

Studies on Electronic Transitions and Excited States in Polyenones

While the electronic transitions and excited states of polyenones are a subject of general interest in computational chemistry, no specific studies have been published that focus on this compound. The electrons in the pi systems of conjugated linear polyenes can be approximated as non-interacting particles in a box, where the wavelength of maximum absorption is roughly proportional to the size of the system.

Development of Predictive Models for Reactivity and Stability

No predictive models for the reactivity or stability of this compound have been developed. Such models would be beneficial for assessing its potential applications and understanding its behavior under various conditions.

Derivatives, Analogs, and Structure Property Relationships of Heptahexaene 1,7 Dione

Synthesis of Substituted Heptahexaene-1,7-dione Analogs

The synthesis of substituted this compound analogs, while not specifically documented, can be inferred from established methodologies for constructing long-chain polyunsaturated systems and related diones. Key strategies would likely involve iterative cross-coupling reactions to build the polyene backbone and the introduction of carbonyl functionalities at the termini.

Methodologies such as the Wittig, Horner-Wadsworth-Emmons, and Julia olefinations are common for the stereoselective synthesis of polyenes. However, controlling the stereochemistry of each double bond can be challenging. A more modular approach, as demonstrated in the synthesis of polyene natural product motifs, could involve the iterative cross-coupling of bifunctional building blocks. For instance, a strategy utilizing bifunctional MIDA (N-methyliminodiacetic acid) boronate building blocks has been successful in creating a wide range of polyene frameworks. nih.gov This approach allows for the systematic construction of the heptahexaene chain with precise control over the geometry of the double bonds.

Another relevant synthetic approach involves the condensation of appropriate aldehydes with a central ketone-containing fragment. For example, the synthesis of 1,7-diheteroaryl-1,6-heptadiene-3,5-diones involves the condensation of heterocyclic aldehydes with acetylacetone. heteroletters.org A similar strategy could be envisioned for this compound analogs, where a central fragment is reacted with appropriate unsaturated aldehydes to extend the conjugation.

The introduction of substituents along the polyene chain could be achieved by using appropriately functionalized building blocks during the iterative synthesis. This would allow for the tuning of the electronic and steric properties of the final molecule.

Table 1: Potential Synthetic Routes for Substituted this compound Analogs

Synthetic StrategyDescriptionPotential Substituents
Iterative Cross-CouplingStepwise construction of the polyene chain using bifunctional building blocks (e.g., MIDA boronates).Alkyl, Aryl, Halogen
Condensation ReactionsCondensation of unsaturated aldehydes with a central ketone-containing fragment.Electron-donating or -withdrawing groups on aryl substituents.
Metathesis ReactionsRing-opening metathesis polymerization (ROMP) of suitable monomers could potentially be adapted.Wide variety of functional groups tolerated by metathesis catalysts.

This compound as a Building Block in Complex Organic Synthesis

While there are no documented examples of this compound being used as a building block, its rigid, conjugated structure makes it an intriguing candidate for the construction of more complex molecular architectures. Polyene chains are key components of many natural products, including polyene macrolide antibiotics like amphotericin B and nystatin. nih.gov The synthesis of these complex molecules often involves the convergent coupling of several advanced intermediates.

A molecule like this compound could serve as a rigid linear linker to connect different molecular fragments. The terminal dione (B5365651) functionalities provide reactive handles for further chemical transformations, such as aldol (B89426) condensations, Knoevenagel condensations, or the formation of heterocyclic rings like pyrazoles or pyrimidines. This could be particularly useful in the synthesis of novel organic materials with tailored electronic or photophysical properties.

For example, the dione could be used to synthesize extended, rigid polymers or macrocycles. The conjugated backbone would be expected to facilitate charge transport, making such materials potentially useful in organic electronics.

Elucidation of Structure-Property Relationships in Extended π-Conjugated Diones

The relationship between the chemical structure and the physical properties of conjugated molecules is a central theme in materials science. In extended π-conjugated diones, key properties such as light absorption, emission, and redox potentials are strongly influenced by the length of the conjugated system and the nature of any substituents.

Electronic and Optical Properties:

The UV-Vis absorption spectrum of a conjugated system is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the length of the conjugated π-system increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift of the absorption maximum. acs.org Therefore, this compound would be expected to absorb light at longer wavelengths than shorter polyene diones.

The introduction of electron-donating or electron-withdrawing substituents can further tune these properties. Electron-donating groups will raise the HOMO energy level, while electron-withdrawing groups will lower the LUMO energy level, both leading to a smaller HOMO-LUMO gap and a red-shifted absorption.

Electrochemical Properties:

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of conjugated diones, which are related to the HOMO and LUMO energy levels, respectively. The nature, position, and number of substituents in the molecule can significantly impact these potentials. A linear correlation has been observed between the difference in electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum in some conjugated systems.

Table 2: Predicted Structure-Property Relationships for this compound Analogs

Structural ModificationEffect on ConjugationPredicted Impact on Absorption Maximum (λmax)Predicted Impact on HOMO-LUMO Gap
Increase in polyene chain lengthIncreased π-conjugationBathochromic shift (to longer wavelengths)Decrease
Introduction of electron-donating groupsIncreased electron density in π-systemBathochromic shiftDecrease
Introduction of electron-withdrawing groupsDecreased electron density in π-systemBathochromic shiftDecrease
Steric hindrance causing twisting of the backboneDisruption of π-orbital overlapHypsochromic shift (to shorter wavelengths)Increase

Stereochemical Considerations and Chiral Synthesis of this compound Derivatives

The synthesis of stereochemically pure this compound derivatives would require highly stereoselective olefination reactions.

Furthermore, the introduction of chiral centers into the molecule would lead to enantiomers and diastereomers. Chiral derivatives could be synthesized by using chiral building blocks or by employing enantioselective reactions. The chirality could be introduced in substituents attached to the polyene backbone or in groups reacting with the terminal dione functionalities. Chiral derivatives are of particular interest in medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities or self-assembly behaviors.

While no specific studies on the chiral synthesis of this compound derivatives exist, general principles of asymmetric synthesis could be applied. For example, chiral catalysts or auxiliaries could be used to control the stereochemical outcome of the key bond-forming reactions.

Fundamental Research Applications and Broader Scientific Implications

Design of Advanced Organic Materials with Tunable Electronic Properties

The extended π-conjugated system of heptahexaene-1,7-dione makes it an intriguing candidate for the development of advanced organic materials. The electronic properties of such polyene and polyenone chains are inherently tunable through modifications to their structure.

The introduction of substituents along the carbon chain can significantly alter the electronic landscape of the molecule. Electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap. This, in turn, influences the material's absorption and emission of light, as well as its conductivity.

The length of the conjugated system is another critical factor. In principle, longer polyenone chains would exhibit smaller HOMO-LUMO gaps, leading to the absorption of longer wavelengths of light. This property is foundational for creating organic dyes and pigments with specific colors. Furthermore, the terminal carbonyl groups provide sites for chemical modification, allowing for the covalent linking of these chromophoric units into larger polymeric structures. Such polymers could exhibit interesting electronic and photonic properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The table below illustrates the conceptual relationship between structural modifications and the resulting electronic properties of a hypothetical this compound-based material.

Structural ModificationEffect on Electronic PropertiesPotential Application
Introduction of Electron-Donating GroupsRaises HOMO energy level, narrows HOMO-LUMO gapRed-shifted absorption/emission, enhanced conductivity
Introduction of Electron-Withdrawing GroupsLowers LUMO energy level, narrows HOMO-LUMO gapRed-shifted absorption/emission, n-type semiconductor
Extension of Conjugated Chain LengthNarrows HOMO-LUMO gapFine-tuning of color, increased charge carrier mobility
Polymerization via Carbonyl GroupsFormation of a conjugated polymerOrganic semiconductors, conductive polymers

This compound as a Model System for Interstellar Molecular Chemistry and Astrochemistry

The interstellar medium (ISM) is a rich reservoir of diverse and often complex molecules, including long carbon chains, polyynes, and cumulenes. harvard.edu These species are of great interest to astrochemists as they provide insights into the chemical evolution of the cosmos and the potential origins of life. While this compound has not been detected in the ISM, its C7O2 elemental formula makes it a plausible, albeit complex, interstellar molecule.

The study of such molecules in laboratory settings is crucial for providing the spectroscopic data necessary for their potential detection in space via radio astronomy. universite-paris-saclay.frnih.gov The rotational and vibrational spectra of this compound would serve as a unique fingerprint, allowing astronomers to search for its presence in molecular clouds and circumstellar envelopes.

Furthermore, understanding the formation and destruction pathways of molecules like this compound under interstellar conditions is a key area of astrochemical research. It is hypothesized that such complex organic molecules can form through gas-phase reactions or on the surfaces of interstellar dust grains. researchgate.net The presence of both a carbon backbone and oxygen atoms in this compound makes it a particularly interesting target for astrochemical modeling, as it connects the chemistries of carbon chains and oxygen-bearing species. The potential detection of isomers of a given elemental formula in the ISM often prompts searches for other stable isomers. nih.govnih.gov

The table below summarizes the astrochemical significance of a molecule like this compound.

Aspect of Astrochemical StudyRelevance of this compound
Spectroscopic Data Laboratory-derived rotational and vibrational spectra are essential for radio astronomical searches.
Formation Pathways Serves as a model to investigate the synthesis of complex organic molecules in interstellar environments.
Chemical Evolution Its potential presence would contribute to understanding the inventory of organic molecules in space.
Isomer Chemistry The study of C7O2 isomers can provide insights into the principles governing molecular stability and abundance in the ISM.

Contribution to the Fundamental Understanding of Polyene and Cumulene Chemistry

This compound serves as an excellent theoretical model for advancing the fundamental understanding of polyene and cumulene chemistry. Its structure combines a polyene backbone with terminal carbonyl functionalities, offering a platform to study the interplay between these two important chemical motifs.

The conjugated system of alternating double bonds in the polyene chain is subject to a variety of interesting chemical phenomena, including pericyclic reactions and unique spectroscopic properties. The terminal carbonyl groups act as electron-withdrawing moieties, which can significantly influence the reactivity of the entire conjugated system.

Theoretical and computational studies on this compound can provide valuable data on its geometric structure, electronic distribution, and spectroscopic characteristics. This information can then be compared with experimental data from related, more readily available compounds to refine our understanding of the structure-property relationships in these systems. For instance, the degree of bond length alternation in the polyene chain can provide insights into the extent of electron delocalization.

Furthermore, the study of the excited states of this compound is relevant to photochemistry. The absorption of light can promote the molecule to an excited electronic state, leading to potential photochemical reactions such as isomerizations or cycloadditions. The presence of the carbonyl groups can also facilitate intersystem crossing to triplet states, opening up different reactive pathways.

Development of Novel Reagents and Catalysts in Organic Synthesis

While specific applications of this compound as a reagent or catalyst have not been reported, its structure as an α,β-unsaturated carbonyl compound suggests a range of potential uses in organic synthesis. nih.govnih.gov The extended conjugation and the presence of two reactive carbonyl groups offer multiple sites for chemical transformations.

The electrophilic nature of the carbon atoms in the conjugated system, particularly those β to the carbonyl groups, makes them susceptible to nucleophilic attack. This reactivity could be exploited in Michael-type addition reactions, where nucleophiles add to the polyene chain. The carbonyl groups themselves can undergo a variety of classic reactions, such as nucleophilic addition, condensation, and reduction.

The unique electronic and steric properties of this compound could also be harnessed in the design of novel ligands for catalysis. Coordination of the carbonyl oxygen atoms to a metal center could create a chiral or achiral environment that influences the outcome of a catalytic reaction. The rigid, linear structure of the ligand could impart specific selectivity to the catalyst. For instance, such a ligand could be employed in asymmetric catalysis to control the stereochemistry of a reaction. nih.gov The activation of α,β-unsaturated carbonyl compounds by Lewis or Brønsted acids is a known strategy to enhance their reactivity in catalytic processes. nih.gov

The following table outlines the potential reactivity of this compound in organic synthesis.

Reaction TypePotential Application of this compound
Nucleophilic Addition As an electrophile in Michael additions and other conjugate additions.
Carbonyl Chemistry As a precursor for the synthesis of diols, heterocycles, and other functionalized molecules.
Pericyclic Reactions As a diene or dienophile in Diels-Alder reactions, depending on the reaction partner.
Ligand Synthesis As a building block for the creation of novel ligands for transition metal catalysis.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Efficient Synthetic Pathways for Highly Strained Polyenones

The synthesis of highly strained polyenones like Heptahexaene-1,7-dione represents a significant synthetic challenge. The high degree of unsaturation and inherent ring strain make such molecules prone to decomposition and unwanted side reactions. Future research in this area will need to focus on the development of novel and efficient synthetic strategies that can overcome these obstacles.

One promising avenue is the exploration of ring-opening metathesis polymerization (ROMP) of highly strained precursors. aip.orgresearchgate.net This technique has been successfully employed to create polyenes from strained tricyclic oxanorbornenes. aip.orgresearchgate.net A similar approach could be envisioned for the synthesis of this compound, where a suitably designed strained cyclic precursor could be selectively opened to yield the desired linear polyenone. The development of catalysts that can tolerate the reactive functional groups present in the target molecule will be crucial for the success of this strategy.

Another potential pathway is a chain-growth synthesis approach . Recent studies have demonstrated the synthesis of cross-conjugated polyenes through the polymerization of strained wikipedia.orgcumulenes initiated by organocopper species. This method allows for the creation of long, well-defined polyene chains and could potentially be adapted for the synthesis of specific polyenones like this compound.

Furthermore, inspiration can be drawn from the total synthesis of strained polycyclic terpenes . The intricate strategies developed to construct complex and strained natural products could provide valuable insights into the design of synthetic routes for highly strained polyenones. These methods often involve carefully orchestrated cascade reactions and the use of specialized protecting groups to manage the reactivity of the intermediates.

Key Challenges:

Instability of Precursors and Intermediates: The high reactivity of the starting materials and intermediates required for the synthesis of strained polyenones can lead to low yields and the formation of complex product mixtures.

Control of Stereochemistry: For polyenones with multiple double bonds, controlling the stereochemistry (E/Z isomerism) is a significant challenge.

Purification and Characterization: The inherent instability of highly conjugated and strained molecules can make their purification and full characterization difficult.

Synthetic StrategyPotential AdvantagesKey Challenges
Ring-Opening Metathesis Polymerization (ROMP)Potential for high molecular weight polymers; well-established technique.Design and synthesis of suitable strained precursors; catalyst stability.
Chain-Growth SynthesisControl over chain length and end groups.Development of specific initiators; potential for side reactions.
Biomimetic SynthesisInspiration from efficient natural product synthesis.Complexity of reaction cascades; requirement for specialized reagents.

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Given the likely high reactivity and potential instability of this compound and its synthetic intermediates, real-time monitoring of its formation is essential for optimizing reaction conditions and understanding the reaction mechanism. Future research should focus on the development and application of advanced spectroscopic probes for in-situ analysis.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time. wikipedia.orgfiveable.me By using fiber-optic probes, it is possible to track the disappearance of reactant peaks and the appearance of product peaks directly in the reaction vessel. fiveable.me This would allow for the precise determination of reaction kinetics and the identification of any transient intermediates.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for real-time reaction monitoring. aip.org This technique can provide detailed structural information about the species present in the reaction mixture, allowing for the unambiguous identification of products and byproducts. Recent advancements in in-situ NMR, such as the use of LED-coupled fiber optics for photo-initiated reactions, could be particularly relevant for studying the synthesis of light-sensitive polyenones. aip.org

Raman spectroscopy is another valuable tool for in-situ monitoring, especially for polymerization reactions. mdpi.com It can provide information on the degree of esterification and other key reaction parameters in real-time. mdpi.com For a highly conjugated system like this compound, Raman spectroscopy could be particularly sensitive to changes in the electronic structure of the molecule as it is formed.

Challenges in Real-time Monitoring:

High Reactivity: The rapid nature of some of the reactions involved in the synthesis of strained polyenones may require spectroscopic techniques with very high temporal resolution.

Low Concentrations: Intermediates may be present at very low concentrations, making their detection challenging.

Complex Reaction Mixtures: The presence of multiple species in the reaction mixture can lead to overlapping spectral features, complicating data analysis.

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound Synthesis
Real-time FTIRFunctional group analysis, reaction kinetics.Monitoring the formation of the dione (B5365651) and polyene functionalities.
In situ NMRDetailed structural information, identification of intermediates.Characterizing the structure of transient species and final product.
In situ RamanVibrational modes, electronic structure.Probing the conjugation and strain of the polyenone backbone.

Predictive Modeling of Reactivity and Stability Under Extreme Conditions

Computational modeling will be an indispensable tool for understanding the properties of this compound and for guiding its synthesis and application. The high degree of strain in such a molecule makes its experimental study challenging, and predictive modeling can provide valuable insights into its reactivity and stability.

Ab initio and Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including the molecule's geometry, electronic structure, and vibrational frequencies. These calculations can also be used to model reaction pathways and to determine the activation energies for different reactions, providing a theoretical basis for understanding the molecule's reactivity. For conjugated systems, Molecular Orbital (MO) theory can provide a qualitative understanding of their stability and electronic transitions.

A particularly interesting area for future research is the predictive modeling of the reactivity and stability of this compound under extreme conditions , such as high pressure, high temperature, or intense electromagnetic fields. Such conditions could potentially lead to novel chemical transformations and the formation of exotic materials. Computational models can be used to explore these possibilities in silico, guiding experimental efforts in this challenging area.

Challenges in Predictive Modeling:

Accuracy of Computational Methods: The accuracy of computational predictions is highly dependent on the level of theory and the basis set used. For highly strained and conjugated systems, standard computational methods may not be sufficient.

Modeling Extreme Conditions: Accurately modeling the effects of extreme conditions on chemical systems is a complex and computationally expensive task.

Validation of Predictions: Experimental validation of theoretical predictions for highly reactive and unstable molecules can be extremely difficult.

Integration of this compound into Supramolecular Assemblies

The unique structural and electronic properties of this compound make it a promising building block for the construction of novel supramolecular assemblies. The extended π-system of the molecule could facilitate strong π-π stacking interactions, leading to the formation of well-ordered one-, two-, or three-dimensional structures.

Future research could explore the self-assembly of this compound on surfaces , such as strained graphene. libretexts.org The strain in the graphene substrate could be used to template the self-assembly of the polyenone molecules, leading to the formation of highly ordered thin films with tailored electronic properties. libretexts.org

Another exciting possibility is the use of this compound as a guest molecule in host-guest chemistry . The linear, rigid structure of the molecule could allow it to be encapsulated within the cavities of larger host molecules, such as cyclodextrins or calixarenes. This could lead to the development of novel sensors or drug delivery systems.

Furthermore, the principles of enzyme-like catalysis using self-assembled supramolecular clusters could be applied to control the reactivity of this compound. acs.orgyoutube.com By encapsulating the molecule within a dynamic supramolecular assembly, it may be possible to direct its reactivity towards specific products, mimicking the selectivity of natural enzymes. acs.orgyoutube.com

Challenges in Supramolecular Integration:

Solubility: Highly conjugated molecules are often poorly soluble in common solvents, which can hinder their use in supramolecular chemistry.

Control over Assembly: Achieving precise control over the self-assembly process to form well-defined structures can be challenging.

Characterization of Assemblies: The characterization of large and complex supramolecular assemblies can be difficult and often requires a combination of different analytical techniques.

Interdisciplinary Research with Materials Science and Theoretical Physics

The unique properties of this compound position it at the intersection of chemistry, materials science, and theoretical physics. Its highly conjugated backbone suggests that it could have interesting electronic and optical properties, making it a potential candidate for use in novel electronic materials.

In materials science , research could focus on the incorporation of this compound into conductive polymers . wpmucdn.com The extended π-system of the molecule could enhance the charge transport properties of the polymer, leading to materials with improved conductivity. The strain within the molecule could also be exploited to create materials with interesting mechano-optoelectronic properties. acs.org For instance, the application of mechanical strain could alter the electronic structure of the molecule, leading to changes in its conductivity or optical absorption. acs.org

From the perspective of theoretical physics , this compound provides an interesting model system for studying the behavior of electrons in highly conjugated and strained systems. The free-electron model and more advanced quantum mechanical methods can be used to describe the electronic structure and predict the optical properties of such molecules. aps.orgnih.gov The interplay between electron delocalization and strain is a fundamental question that could be explored through theoretical studies of this molecule. Furthermore, the study of nuclear quantum effects in such strained systems could reveal novel quantum phenomena. nih.gov

Key Interdisciplinary Research Questions:

Can this compound be used to create novel materials with enhanced electronic or optical properties?

How does the interplay between conjugation and strain affect the charge transport properties of materials incorporating this molecule?

What new physical phenomena can be observed in highly strained, conjugated systems like this compound?

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